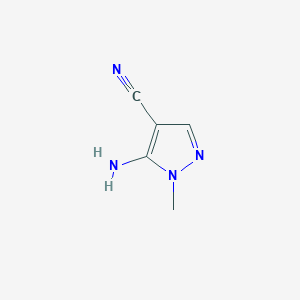

5-amino-1-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-5(7)4(2-6)3-8-9/h3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFBWODPTSTYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277269 | |

| Record name | 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-41-8 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-methylpyrazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5334-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5334-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-methylpyrazole-4-carbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238729ZR6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-amino-1-methyl-1H-pyrazole-4-carbonitrile CAS number

An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal and materials chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, grounding all information in established scientific principles and methodologies.

Core Compound Identity and Significance

This compound, identified by the CAS Number 5334-41-8 , is a substituted pyrazole derivative.[1][2][3] The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a privileged scaffold in drug discovery due to its diverse biological activities.[4] This specific compound serves as a versatile synthetic intermediate, primarily because of its two reactive functional groups: a primary amine (-NH₂) at the 5-position and a nitrile (-C≡N) at the 4-position. These groups act as synthetic handles, allowing for extensive chemical modifications and the construction of more complex molecular architectures, particularly fused heterocyclic systems like pyrazolopyrimidines, which are prominent in the development of kinase inhibitors.[5][6]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5334-41-8 | [1][2][3] |

| Molecular Formula | C₅H₆N₄ | [1][] |

| Molecular Weight | 122.13 g/mol | [1][3][] |

| Appearance | Off-White Crystalline Solid | [1][2] |

| Melting Point | 221-223 °C | [2] |

| Boiling Point | 342.4 °C at 760 mmHg (Predicted) | [1][2] |

| Density | ~1.3 g/cm³ (Predicted) | [1][2] |

| Topological Polar Surface Area | 67.6 Ų | [1] |

| Recommended Storage | -20°C Freezer, long-term | [1] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and efficient route to this compound involves the cyclocondensation reaction between a methylhydrazine derivative and an activated malononitrile equivalent.[8]

Reaction Principle: Michael Addition and Cyclization

The synthesis is typically achieved through the reaction of methylhydrazine with (ethoxymethylene)malononitrile. The mechanism proceeds via a Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization with the elimination of ethanol, leading to the formation of the stable aromatic pyrazole ring. The regioselectivity, which determines the position of the methyl group, is controlled by the initial nucleophilic attack.

Detailed Experimental Protocol

This protocol is designed to be self-validating, meaning the steps include built-in checks and rationale to ensure a successful outcome.

Materials:

-

Methylhydrazine

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol (Solvent)

-

Ethyl Acetate (Extraction)

-

Water (Washing)

-

Standard reflux apparatus, magnetic stirrer, and cooling bath

Procedure:

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methylhydrazine (1.2 equivalents) in absolute ethanol (approx. 10 mL per gram of malononitrile).

-

Expertise & Experience: Using a slight excess of methylhydrazine ensures the complete consumption of the more expensive malononitrile reagent. Ethanol is an excellent solvent choice as it readily dissolves both reactants and has an appropriate boiling point for reflux without requiring high-temperature equipment.[8]

-

-

Controlled Addition: Place the flask in a water bath to manage the reaction temperature. Slowly add (ethoxymethylene)malononitrile (1.0 equivalent) to the stirring solution.

-

Trustworthiness: The reaction can be exothermic. A slow, controlled addition prevents a rapid temperature increase, which could lead to side reactions and reduced purity.

-

-

Reaction to Completion: After the addition is complete, heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and elimination of ethanol, driving the reaction to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

-

-

Product Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath. The product often precipitates as an off-white solid.

-

Self-Validation: If precipitation does not occur, the solution can be concentrated under reduced pressure. Alternatively, the mixture can be diluted with ethyl acetate and washed with water to remove any remaining methylhydrazine and other water-soluble impurities.[8]

-

-

Purification: Collect the crude solid by vacuum filtration and wash with a small amount of cold ethanol. For higher purity, recrystallize the solid from ethanol or an ethanol/water mixture.

-

Authoritative Grounding: Recrystallization is a standard and effective method for purifying crystalline organic solids, yielding a product with a sharp melting point (221-223 °C) consistent with literature values.[2]

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Core Applications in Drug Discovery and Research

The utility of this compound stems from its role as a versatile scaffold. The amino and nitrile groups are orthogonal handles for building molecular complexity.

Precursor to Fused Heterocycles: Kinase Inhibitors

A primary application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds frequently investigated as kinase inhibitors.[6] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.

The synthesis involves the condensation of the 5-amino group of the pyrazole with a 1,3-dielectrophile. This reaction closes a second ring, forming the fused pyrazolopyrimidine core. The nitrile group can be further modified before or after this cyclization to fine-tune the molecule's properties, such as solubility and its ability to interact with the target kinase. For example, derivatives of this core structure have been developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[6]

Logical Elaboration Diagram

Caption: Elaboration of the core scaffold into complex bioactive molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

Hazard Classification: The compound is classified as an irritant.[1] GHS hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Precautions for Safe Handling:

-

Avoid breathing dust.[9] Use only in a well-ventilated area, such as a chemical fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

-

Wash hands thoroughly after handling.[9]

-

Minimize dust generation and accumulation.[9]

-

-

First Aid Measures:

-

Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[9]

-

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] For long-term stability, storage in a freezer at -20°C is recommended.[1]

References

- 1. echemi.com [echemi.com]

- 2. This compound, CAS No. 5334-41-8 - iChemical [ichemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carbonitrile: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide delves into its chemical structure, physicochemical properties, synthesis methodologies, spectroscopic characterization, and known reactivity. Furthermore, it explores the potential applications of this molecule, particularly in the context of drug discovery, drawing parallels with structurally related compounds exhibiting notable biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and other advanced chemical entities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles. Among the diverse range of pyrazole-based compounds, 5-aminopyrazole-4-carbonitriles represent a particularly valuable class of intermediates, serving as versatile building blocks for the synthesis of more complex fused heterocyclic systems with therapeutic potential.[3]

This guide focuses specifically on the N-methylated derivative, this compound, providing a detailed examination of its chemical and physical characteristics.

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C₅H₆N₄ and a molecular weight of 122.13 g/mol .[4] Its chemical structure is characterized by a pyrazole ring substituted with an amino group at position 5, a cyano group at position 4, and a methyl group at the N1 position.

References

- 1. rsc.org [rsc.org]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

A Comprehensive Technical Guide to the Physical Properties of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research.[1] Its pyrazole core is a key structural motif found in numerous biologically active molecules.[1] The presence of amino and carbonitrile functional groups enhances its chemical reactivity, making it a valuable intermediate for the synthesis of a wide array of derivatives with potential therapeutic and agricultural applications.[1] Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and utilization in research and development. This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols and expert insights.

Molecular Structure and Properties

The foundational characteristics of this compound are summarized in the table below. These properties are intrinsic to its molecular structure and are crucial for both theoretical and practical applications.

| Property | Value | Source |

| CAS Number | 5334-41-8 | [2][3] |

| Molecular Formula | C₅H₆N₄ | [2] |

| Molecular Weight | 122.13 g/mol | [2] |

| Appearance | Off-White Crystalline Solid | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 342.4°C at 760 mmHg | [2] |

| Melting Point | 222-223 °C | [2] |

Experimental Determination of Physical Properties

A thorough understanding of the methodologies used to determine these physical properties is essential for scientific rigor. The following sections detail the experimental protocols for key physical characteristics.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range suggests a high degree of purity.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination of the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Analysis

The solubility of this compound in various solvents is a key parameter for its use in synthesis, purification, and formulation.

Experimental Protocol: Qualitative and Quantitative Solubility Assessment

Qualitative Assessment:

-

Solvent Selection: A range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: To approximately 1 mL of each solvent in a test tube, a small, precisely weighed amount (e.g., 10 mg) of the compound is added.

-

Observation: The mixture is agitated and observed at room temperature and with gentle heating to determine if the solid dissolves completely. Results are recorded as "soluble," "sparingly soluble," or "insoluble."

Quantitative Assessment (e.g., using UV-Vis Spectroscopy):

-

Saturated Solution Preparation: A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent and stirring until equilibrium is reached.

-

Filtration: The undissolved solid is removed by filtration.

-

Dilution and Measurement: A known volume of the saturated solution is diluted, and its absorbance is measured at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer.

-

Calculation: The concentration, and thus the solubility, is calculated using a previously established calibration curve (Beer-Lambert Law).

Causality Behind Experimental Choices: The use of a range of solvents with different polarities provides a comprehensive solubility profile. For quantitative analysis, UV-Vis spectroscopy is a sensitive and accurate method for determining the concentration of a dissolved chromophoric compound.

pKa Determination

The pKa value provides insight into the acidity or basicity of the amino group on the pyrazole ring, which is crucial for understanding its behavior in biological systems and for developing salt forms in drug development.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is a reliable and direct method for determining the pKa of a compound by measuring the change in pH as it is protonated or deprotonated.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the pyrazole ring proton. The chemical shifts (δ) will be influenced by the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyrazole ring, and the carbon of the nitrile group.[4][5]

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: for the amino group.

-

C≡N stretching: for the nitrile group.

-

C-H stretching: for the methyl group and the pyrazole ring.

-

C=C and C=N stretching: for the pyrazole ring.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. The exact mass can be used to confirm the elemental composition.[5]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[3]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] A storage temperature of -20°C is recommended.[2]

Conclusion

The physical properties of this compound are fundamental to its application in scientific research and development. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. A thorough understanding of these properties will enable researchers to handle, utilize, and further investigate this versatile compound with confidence and precision.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 5334-41-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. rsc.org [rsc.org]

- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile: A Key Heterocyclic Building Block

Introduction: The Significance of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Within this versatile class of compounds, this compound stands out as a crucial synthetic intermediate. Its strategic placement of amino, methyl, and cyano functionalities provides a rich platform for further chemical modifications, enabling the construction of complex molecular architectures. This guide offers an in-depth exploration of the primary synthesis pathway for this valuable building block, tailored for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Core Synthesis Strategy: Cyclocondensation of Methylhydrazine and an Activated Malononitrile Derivative

The most direct and widely employed route to 5-amino-1-substituted-1H-pyrazole-4-carbonitriles involves the cyclocondensation reaction between a substituted hydrazine and a suitable three-carbon synthon derived from malononitrile.[2][3] For the synthesis of our target molecule, this compound, the key precursors are methylhydrazine and (ethoxymethylene)malononitrile .

This approach is favored for its efficiency, high regioselectivity, and the ready availability of the starting materials. The reaction proceeds through a well-established mechanism that ensures the desired isomer is the major product.

Mechanistic Insights: A Stepwise Look at Pyrazole Ring Formation

The formation of the 5-aminopyrazole ring from methylhydrazine and (ethoxymethylene)malononitrile is a classic example of a nucleophilic addition-elimination and subsequent intramolecular cyclization cascade. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

-

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of methylhydrazine on the electron-deficient β-carbon of the ethoxymethylene group in (ethoxymethylene)malononitrile. This carbon is activated by the two electron-withdrawing cyano groups.

-

Elimination of Ethanol: The resulting intermediate rapidly eliminates a molecule of ethanol to form a stable hydrazino-methylene-malononitrile intermediate.

-

Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto one of the nitrile groups. This intramolecular cyclization forms the five-membered pyrazole ring.

-

Tautomerization: The final step is a tautomerization to yield the aromatic and highly stable this compound.

The regioselectivity of the initial attack and subsequent cyclization is directed by the differential nucleophilicity of the two nitrogen atoms in methylhydrazine and the electrophilic nature of the reactants, consistently leading to the desired 1,5-disubstituted pyrazole architecture.

Visualizing the Synthesis Pathway

To provide a clear visual representation of the synthetic workflow, the following diagrams have been generated.

Caption: Overall workflow for the synthesis of this compound.

Caption: Stepwise reaction mechanism for pyrazole formation.

Detailed Experimental Protocol

The following protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound. This procedure is adapted from established methods for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2]

Materials and Reagents:

-

Methylhydrazine (CH₆N₂)

-

(Ethoxymethylene)malononitrile (C₆H₆N₂O)

-

Absolute Ethanol (C₂H₅OH)

-

Ethyl Acetate (C₄H₈O₂)

-

Deionized Water

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq.) in absolute ethanol.

-

Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.0-1.1 eq.) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Data Presentation: Expected Yield and Physicochemical Properties

The following table summarizes the key quantitative data and physical properties of the target compound, this compound.

| Parameter | Value | Source |

| Molecular Formula | C₅H₆N₄ | - |

| Molecular Weight | 122.13 g/mol | [4] |

| Appearance | Off-White Crystalline Solid | [5] |

| Melting Point | 221-223 °C | [5] |

| Theoretical Yield | Dependent on scale | - |

| Expected Purity | >95% (after recrystallization) | - |

Note on Yield: While a specific yield for this exact compound is not cited in the immediate literature, analogous reactions with aryl hydrazines report yields ranging from good to excellent.[2] A well-executed reaction should provide a substantial yield of the desired product.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show distinct signals for the N-methyl protons, the amino protons (which may be broad and exchangeable with D₂O), and the pyrazole ring proton.

-

¹³C NMR will confirm the presence of the expected number of carbon atoms, including the nitrile carbon, and the carbons of the pyrazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220 cm⁻¹), and C=C/C=N stretching vibrations of the pyrazole ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass.

Conclusion and Future Outlook

The synthesis of this compound via the cyclocondensation of methylhydrazine and (ethoxymethylene)malononitrile represents an efficient and reliable method for producing this key synthetic intermediate. The straightforward nature of the reaction, coupled with the high purity of the resulting product, makes it an attractive pathway for both academic research and industrial applications. As the demand for novel heterocyclic compounds in drug discovery continues to grow, robust and well-understood synthetic routes to versatile building blocks like this compound will remain of paramount importance.

References

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound, CAS No. 5334-41-8 - iChemical [ichemical.com]

The Strategic Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-amino-1-methyl-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the discovery and synthesis of this crucial building block, with a particular focus on the underlying chemical principles and practical laboratory protocols. We will delve into the strategic considerations for its synthesis, elucidate the reaction mechanism, and present a detailed, field-proven experimental workflow. Furthermore, this guide will illuminate the compound's significant role in drug development, particularly in the creation of potent and selective kinase inhibitors.

Introduction: The Significance of the 5-Aminopyrazole Core

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and versatile substitution patterns that allow for fine-tuning of pharmacological properties. Within this class, 5-aminopyrazole derivatives have emerged as particularly valuable synthons. The presence of the amino and cyano functionalities provides orthogonal handles for further chemical elaboration, enabling the construction of complex molecular architectures.

This compound, in particular, has garnered significant attention due to its role as a key intermediate in the development of targeted therapies. Its structural rigidity and hydrogen bonding capabilities make it an ideal fragment for engaging with the active sites of various enzymes, most notably kinases, which are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.

The Genesis of a Key Intermediate: A Tale of Two Precursors

The discovery and widespread adoption of this compound are not marked by a single serendipitous moment but rather by the logical convergence of established organic chemistry principles. The most efficient and widely adopted synthetic strategy involves the condensation of two key precursors: methylhydrazine and (ethoxymethylene)malononitrile .

This approach is a variation of the well-established Knorr pyrazole synthesis and related reactions that utilize β-dicarbonyl compounds or their equivalents and hydrazines. The choice of (ethoxymethylene)malononitrile is strategic; the ethoxymethylene group acts as a masked aldehyde, while the two nitrile groups activate the adjacent methylene for nucleophilic attack and ultimately form the 4-carbonitrile and part of the pyrazole ring.

The Synthetic Blueprint: A Step-by-Step Protocol

The synthesis of this compound is a robust and high-yielding reaction. The following protocol is a culmination of best practices and provides a reliable method for laboratory-scale synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Methylhydrazine | 46.07 | 60-34-4 | Colorless liquid, pungent odor |

| (Ethoxymethylene)malononitrile | 122.12 | 123-06-8 | White to off-white solid |

| Ethanol (anhydrous) | 46.07 | 64-17-5 | Solvent |

| Ethyl Acetate | 88.11 | 141-78-6 | Recrystallization solvent |

| Hexanes | - | 110-54-3 | Recrystallization solvent |

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in anhydrous ethanol.

-

Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.05 eq) dropwise at room temperature. An exotherm is often observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation and Purification: Collect the solid product by filtration and wash with a small amount of cold ethanol. For higher purity, the crude product can be recrystallized from a mixture of ethyl acetate and hexanes.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white to pale yellow solid.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-defined mechanistic pathway:

Figure 1: Reaction mechanism for the synthesis of this compound.

The reaction is initiated by a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the electron-deficient double bond of (ethoxymethylene)malononitrile (Michael addition). This is followed by an intramolecular cyclization where the terminal amino group attacks one of the nitrile groups. The final step involves the elimination of a molecule of ethanol to afford the aromatic pyrazole ring.

The Role in Drug Development: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a versatile building block for the synthesis of potent and selective kinase inhibitors. The 5-amino group serves as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase active site, a key interaction for potent inhibition. The 4-carbonitrile can be hydrolyzed to a carboxamide, which can also participate in hydrogen bonding or be used as a handle for further derivatization.

Case Study: IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway.[1][2] Dysregulation of IRAK4 activity is implicated in various inflammatory diseases. Several potent IRAK4 inhibitors utilize the 5-aminopyrazole scaffold. For instance, derivatives of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been developed as highly selective IRAK4 inhibitors.[1][2][3][4] The synthesis of these complex molecules often begins with a 5-aminopyrazole core, which is then elaborated to achieve the desired potency and pharmacokinetic properties.

Case Study: FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[5] Aberrant FGFR signaling is a known driver in various cancers. The 5-amino-1H-pyrazole-4-carboxamide scaffold has been successfully employed to develop pan-FGFR covalent inhibitors.[5] These inhibitors target both wild-type and drug-resistant mutant forms of FGFRs, highlighting the adaptability of the pyrazole core in overcoming clinical challenges.

Conclusion: A Foundational Moiety for Future Discoveries

This compound represents more than just a chemical compound; it is a testament to the power of strategic synthesis in enabling the discovery of novel therapeutics. Its straightforward and efficient synthesis, coupled with its versatile reactivity, has solidified its position as an indispensable tool for medicinal chemists. As our understanding of disease biology deepens, the demand for novel, targeted therapies will continue to grow. The 5-aminopyrazole scaffold, with its proven track record, is poised to remain at the forefront of these efforts, providing the foundation for the next generation of life-saving medicines.

References

- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of 5âAminoâNâ(1Hâpyrazol-4-yl)pyrazolo[1,5âa]pyrimidine-3-carboxamide Inhibitors of IRAK4 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 4. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocycle

5-amino-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a crucial building block for the synthesis of more complex molecular architectures. The pyrazole nucleus is a well-established pharmacophore found in a variety of clinically successful drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The presence of amino and cyano functionalities at positions 5 and 4, respectively, along with a methyl group at the 1-position of the pyrazole ring, imparts unique reactivity and allows for diverse chemical modifications. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5334-41-8 | [1] |

| Molecular Formula | C₅H₆N₄ | [1] |

| Molecular Weight | 122.13 g/mol | [1] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 221-223 °C | [1] |

| Boiling Point | 342.376 °C at 760 mmHg | [1] |

| Density | 1.321 g/cm³ | [1] |

| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and acetone. Limited solubility in water and non-polar organic solvents.[2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃) typically in the range of 3.5-4.0 ppm. The amino group (NH₂) protons would likely appear as a broad singlet, and a singlet for the C3-H proton of the pyrazole ring would also be present.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms. The nitrile carbon (C≡N) is expected to appear in the downfield region (around 115-120 ppm). The carbons of the pyrazole ring and the methyl carbon will also have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-H stretching of the methyl and pyrazole ring protons.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 122.13). Fragmentation patterns would likely involve the loss of small molecules such as HCN or CH₃CN.

Synthesis of this compound

The synthesis of 5-aminopyrazole-4-carbonitriles is well-documented and can be achieved through several efficient methods. A common and high-yielding approach is a one-pot, three-component reaction involving a hydrazine, a β-ketonitrile or its equivalent, and a source of the C4-cyano group. For the synthesis of the 1-methyl derivative, methylhydrazine is the key starting material.

General Synthetic Protocol: Three-Component Reaction

This protocol describes a general and efficient method for the synthesis of this compound adapted from established procedures for related compounds.[5][6]

Reaction Scheme:

A representative three-component synthesis.

Materials:

-

Methylhydrazine

-

(Ethoxymethylene)malononitrile

-

Ethanol (absolute)

-

Hydrochloric acid (for neutralization, if necessary)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (ethoxymethylene)malononitrile (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add methylhydrazine (1 equivalent) dropwise at room temperature. The addition may be exothermic, so it is advisable to control the rate of addition.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

-

Work-up: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. To the residue, add water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its nucleophilic amino group and the electrophilic character of the nitrile group, making it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.

Reactions at the Amino Group

The exocyclic amino group is the most nucleophilic site in the molecule and readily undergoes reactions with various electrophiles.[7]

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylated derivatives.

-

Schiff Base Formation: Condensation with aldehydes and ketones leads to the formation of Schiff bases, which can be further modified.

-

Cyclization Reactions: The amino group, in conjunction with the adjacent endocyclic nitrogen, can participate in cyclization reactions with 1,3-dielectrophiles to form fused pyrazole systems like pyrazolo[1,5-a]pyrimidines.[4]

Reactivity of the amino group.

Reactions Involving the Nitrile Group

The nitrile group can be transformed into other functional groups, further expanding the synthetic utility of this scaffold.

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile group into a carboxylic acid or a primary amide.

-

Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride, yields a primary amine.

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings.

Applications in Drug Discovery and Development

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[6][8]

-

Kinase Inhibitors: Many pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. The amino group at the 5-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

-

Anticancer Agents: Derivatives of 5-aminopyrazole have demonstrated significant cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial drugs, and novel derivatives continue to be explored for their antibacterial and antifungal properties.

-

Agrochemicals: The structural motif of 5-aminopyrazole-4-carbonitrile is also found in some agrochemicals, highlighting its broader utility in the life sciences.[9]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is generally considered to be an irritant to the skin and eyes. It may also cause respiratory tract irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the solid material, a dust mask or respirator should be used to avoid inhalation.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups, makes it an attractive starting material for the creation of novel and complex molecules. The established biological activities of the 5-aminopyrazole scaffold underscore the importance of this compound as a platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of its core properties, offering a solid foundation for researchers to explore its full potential in their scientific endeavors.

References

- 1. This compound, CAS No. 5334-41-8 - iChemical [ichemical.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 5334-41-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it outlines the methodologies for acquiring and interpreting this data, providing a robust framework for its structural elucidation and characterization. While complete, experimentally verified public data for this specific molecule is limited, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to offer a scientifically grounded predictive analysis.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a common motif in a wide array of biologically active molecules. The presence of an amino group, a nitrile functionality, and a methyl-substituted nitrogen atom within the pyrazole ring bestows upon this molecule a unique electronic and structural profile, making it a valuable intermediate for the synthesis of more complex chemical entities.[1][2][3] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development endeavor.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the amino, pyrazole ring, and methyl protons.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| Pyrazole-H | ~7.5 | Singlet | 1H | H3 | The proton at position 3 of the pyrazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing nitrile group and the overall aromaticity of the ring. |

| Amino-H | ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The protons of the amino group typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The exact chemical shift can be highly dependent on the solvent and concentration. In related 5-aminopyrazole structures, these protons are often observed in this region. |

| Methyl-H | ~3.6 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is expected to be a singlet. Its chemical shift is downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic pyrazole ring. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds as it can effectively dissolve the sample and its residual water peak does not typically interfere with the signals of interest. Chloroform-d (CDCl₃) can also be used, though the amino proton signal may be broader or exchange more readily.

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

| C5 | ~155 | C-NH₂ | The carbon atom bearing the amino group is expected to be significantly downfield due to the deshielding effect of the nitrogen atom. |

| C3 | ~140 | C-H | The carbon atom bonded to the pyrazole ring proton is expected to appear in the aromatic region. |

| C4 | ~115 | C-CN | The carbon of the nitrile group is a quaternary carbon and is expected to have a characteristic chemical shift in this range. |

| Nitrile Carbon | ~118 | -C≡N | The carbon atom of the cyano group typically appears in this region of the spectrum. |

| Methyl Carbon | ~35 | N-CH₃ | The carbon of the N-methyl group will be the most upfield signal, consistent with a methyl group attached to a nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted as follows:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Comparative Insights |

| 3450 - 3200 | N-H stretching | Amino (-NH₂) | The amino group will likely show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. This is a characteristic feature of primary amines.[4] |

| ~2220 | C≡N stretching | Nitrile (-CN) | The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, intense absorption in this region. This is a highly diagnostic peak.[4] |

| 1640 - 1580 | C=C and C=N stretching | Pyrazole ring | The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole ring will appear in this region. |

| ~1500 | N-H bending | Amino (-NH₂) | The in-plane bending (scissoring) vibration of the amino group is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₅H₆N₄) is 122.0592 g/mol .[5] The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 122.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information. Likely fragmentation pathways include:

-

Loss of HCN (m/z = 27) from the pyrazole ring or the nitrile group.

-

Loss of a methyl radical (•CH₃, m/z = 15) from the N-methyl group.

-

Fragmentation of the pyrazole ring itself.

-

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for generating a fragmentation pattern. Electrospray ionization (ESI) can be used for more gentle ionization to primarily observe the molecular ion.

-

Mass Analysis: Analyze the ions using a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Visualization of Methodologies

The following diagrams illustrate the workflows for spectroscopic data acquisition and the molecular structure for NMR assignment.

Caption: Workflow for the spectroscopic characterization of the title compound.

Caption: Molecular structure with atom numbering for NMR assignments.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, along with robust methodologies for its experimental determination. By combining predicted spectral features with established analytical protocols, this document serves as a valuable resource for researchers working with this compound, enabling its confident identification and characterization. The principles and workflows outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds.

References

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. echemi.com [echemi.com]

5-amino-1-methyl-1H-pyrazole-4-carbonitrile molecular weight

An In-Depth Technical Guide to 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of immense interest in the fields of medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives.[1][2] As a substituted aminopyrazole, this molecule serves as a versatile and highly valuable synthetic intermediate, or building block, for the construction of more complex fused heterocyclic systems.[1][3] Its strategic placement of functional groups—an amino group, a nitrile, and a methyl-substituted nitrogen—offers multiple reaction sites for chemical modification.

This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive technical overview of this compound. It details its fundamental physicochemical properties, validated synthesis protocols, key applications as a precursor in drug discovery, and essential safety and handling guidelines. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

Part 1: Core Molecular Profile and Spectroscopic Data

Understanding the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and for the accurate characterization of its derivatives.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These parameters are essential for reaction planning, stoichiometry calculations, and purification processes.

| Property | Value | Source(s) |

| Molecular Weight | 122.13 g/mol | [3][4] |

| Chemical Formula | C₅H₆N₄ | [3] |

| CAS Number | 5334-41-8 | [3] |

| Appearance | Off-White Crystalline Solid | [3][5] |

| Melting Point | 221-223 °C | [3][5] |

| Boiling Point | 342.4 °C at 760 mmHg (Predicted) | [3] |

| Density | ~1.3 g/cm³ (Predicted) | [3] |

| Water Solubility | Insoluble | [6] |

Chemical Structure

The structural arrangement of the molecule dictates its reactivity and steric profile.

Expected Spectroscopic Signature

While a dedicated spectrum for this specific compound is not publicly available, its structure allows for the prediction of key spectroscopic features based on data from closely related analogues.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the pyrazole ring proton (C3-H), a singlet for the N-methyl (N1-CH₃) protons, and a broad singlet for the amino (-NH₂) protons, which may shift depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule: the nitrile carbon (C≡N), the three distinct pyrazole ring carbons (C3, C4, C5), and the methyl carbon (-CH₃). The nitrile carbon would be significantly downfield.

-

FT-IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include:

-

A sharp, strong absorption band around 2200-2230 cm⁻¹ for the nitrile (C≡N) stretch.[7]

-

Two distinct bands in the 3200-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).

-

A band around 1600-1650 cm⁻¹ for the N-H scissoring (bending) vibration.

-

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry. The primary route involves a cyclocondensation reaction, which is both efficient and highly regioselective.

General Synthesis Workflow

The most common and reliable method for synthesizing 5-amino-1-substituted-1H-pyrazole-4-carbonitriles is the reaction between a substituted hydrazine and a malononitrile derivative, such as (ethoxymethylene)malononitrile.[9][10] The reaction proceeds via a Michael-type addition followed by intramolecular cyclization and elimination.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for analogous compounds.[9][10]

Objective: To synthesize this compound.

Materials:

-

Methylhydrazine

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol (Solvent)

-

Ethyl Acetate (Extraction)

-

Deionized Water (Washing)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.2 mmol) to absolute ethanol (5 mL) under an inert atmosphere (e.g., Nitrogen).

-

Rationale: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

-

Addition of Reactant: Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the stirring solution.

-

Rationale: Slow addition helps to control any initial exotherm and ensures a homogenous reaction mixture.

-

-

Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the cyclization and elimination steps. TLC is used to confirm the consumption of starting materials and the formation of the product.

-

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with water (2 x 30 mL) to remove any remaining ethanol and water-soluble impurities.

-

Rationale: Ethyl acetate is an effective extraction solvent for the product, which has low water solubility. Washing removes impurities and simplifies purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Part 3: Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its role as a precursor to more complex, biologically active molecules.

Intermediate in Drug Discovery: IRAK4 Inhibitors

A significant application of this pyrazole scaffold is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine-threonine kinase that functions downstream of Toll-like receptors (TLRs) and the IL-1 receptor, making it a key mediator in the innate immune response.[11] Dysregulation of this pathway is implicated in numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The 5-aminopyrazole core can be elaborated to produce potent and selective IRAK4 inhibitors. For example, derivatives have been developed into advanced pyrazolopyrimidine structures that show excellent potency and oral bioavailability.[11] The amino group at the 5-position serves as a crucial handle for building out the molecule to achieve optimal binding in the kinase's active site.

Precursor in Agrochemicals

Derivatives of 5-aminopyrazoles have also been synthesized and investigated for their potential use in crop protection.[10] The pyrazole ring is a common feature in many commercially successful pesticides and herbicides. The specific substitutions on the ring system can be tuned to target specific biological pathways in pests or weeds, highlighting the versatility of this chemical class beyond pharmaceuticals.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any laboratory chemical.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[12]

-

Irritation: Causes skin irritation and serious eye irritation.[13]

-

Respiratory: May cause respiratory irritation.[13]

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Avoid Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes.[13]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Storage Guidelines:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]

Conclusion

This compound is more than a simple chemical compound; it is a strategic synthetic intermediate with proven value in modern chemical research. Its straightforward and high-yielding synthesis, combined with its versatile functional groups, makes it an ideal starting point for constructing complex molecular architectures. For researchers in drug discovery, its role as a precursor to potent kinase inhibitors like those targeting IRAK4 underscores its importance. Similarly, its potential in the agrochemical sector demonstrates the broad applicability of the pyrazole scaffold. By understanding its properties, synthesis, and safe handling, scientists can fully leverage this powerful building block to advance their research and development goals.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. echemi.com [echemi.com]

- 4. bridgeorganics.com [bridgeorganics.com]

- 5. This compound, CAS No. 5334-41-8 - iChemical [ichemical.com]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. 5-Amino-4-cyano-1-phenylpyrazole [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.es [fishersci.es]

- 13. aksci.com [aksci.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

Solubility of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile

An In-depth Technical Guide to the

Introduction

In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile stands out as a versatile synthetic intermediate.[1][2][3] Its structure, featuring a pyrazole ring substituted with reactive amino and carbonitrile groups, makes it a valuable building block for more complex molecules with potential biological activity.[2] However, the successful progression of any compound from a laboratory curiosity to a viable drug candidate is critically dependent on its physicochemical properties, paramount among which is solubility.

Solubility is a decisive factor that governs a compound's journey through the drug development pipeline.[4] It directly influences bioavailability, dictates formulation strategies, and can be the source of unpredictable results in preclinical assays.[5][6][7][8] Poor aqueous solubility, in particular, is a persistent challenge that can lead to underestimated toxicity, diminished efficacy, and ultimately, the failure of an otherwise promising candidate.[7]

This guide provides a comprehensive technical overview of the solubility of this compound. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind the observations. We will explore the compound's intrinsic properties, dissect the environmental factors that modulate its solubility, provide robust experimental protocols for its accurate determination, and discuss the practical implications of this data for researchers, scientists, and drug development professionals.

Physicochemical Profile of this compound

A molecule's inherent structure is the primary determinant of its solubility.[6] The arrangement of functional groups, molecular weight, and crystal structure all contribute to the energy required to break the compound's solid-state lattice and solvate it. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄ | [1] |

| Molecular Weight | 122.13 g/mol | [1] |

| Appearance | Off-White Crystalline Solid | [1][9] |

| Melting Point | 221-223 °C | [9] |

| Boiling Point | 342.4 °C at 760 mmHg | [1][9] |

| Density | 1.321 g/cm³ | [9] |

| XLogP3 (Lipophilicity) | 0.2 | [1] |

| Topological Polar Surface Area | 67.6 Ų | [1][10] |

| Hydrogen Bond Donor Count | 1 (from the amino group) | [1] |

| Hydrogen Bond Acceptor Count | 3 (2 from pyrazole nitrogens, 1 from nitrile) | [1] |

Expert Analysis: The physicochemical profile offers critical insights. The high melting point suggests a stable crystal lattice with significant intermolecular forces, which must be overcome for dissolution to occur.[11] The low XLogP3 value of 0.2 indicates that the compound is not overtly lipophilic. The presence of one hydrogen bond donor and three acceptors, combined with a considerable Topological Polar Surface Area (TPSA), suggests a capacity for strong interactions with polar solvents.[1][10] These competing characteristics—a stable solid form versus polar functional groups—underscore the necessity for empirical solubility testing under various conditions.

Core Factors Influencing Solubility

The solubility of a pyrazole derivative is not an immutable constant but is modulated by several environmental and structural factors. Understanding these is key to manipulating and predicting its behavior in different experimental and physiological systems.

-

Solvent Polarity: The choice of solvent is paramount. Pyrazole derivatives often exhibit greater solubility in polar organic solvents like ethanol, methanol, and DMSO compared to water.[12] Co-solvent systems can be employed to fine-tune the polarity of the medium to enhance solubility.[11]

-